molecular formula H34Si16 B8309095 Hexadecasilane

Hexadecasilane

Cat. No.: B8309095
M. Wt: 483.63 g/mol
InChI Key: SIICUKYNVQSZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecasilane is a linear polysilane compound consisting of 16 silicon atoms bonded in a chain, with the molecular formula Si₁₆H₃₄. As a member of the silane family, it features Si–Si single bonds and terminal Si–H bonds. Polysilanes like this compound are of significant interest in materials science due to their unique electronic and optical properties, which arise from σ-conjugation along the silicon backbone. These compounds are typically synthesized via Wurtz coupling of chlorosilanes or through dehydrogenative coupling of hydrosilanes. Applications include precursors for silicon carbide ceramics, photoresists in semiconductor manufacturing, and organic electronics .

Properties

Molecular Formula

H34Si16

Molecular Weight

483.63 g/mol

IUPAC Name

disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane

InChI

InChI=1S/H34Si16/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

SIICUKYNVQSZFS-UHFFFAOYSA-N

Canonical SMILES

[SiH3][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH3]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexadecasilane shares structural and functional similarities with other silicon-based and hydrocarbon compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Molecular Formula Bond Type Stability Key Applications CAS Number
This compound Si₁₆H₃₄ Si–Si Moderate (air-sensitive) Ceramic precursors, semiconductors N/A
Hexamethylcyclotrisiloxane C₆H₁₈O₃Si₃ Si–O–Si High Lubricants, sealants, cosmetics 541-05-9
Hexamethyldisilazane C₆H₁₉NSi₂ Si–N–Si Moderate Surface modification, pharmaceuticals 999-97-3
Hexadecane C₁₆H₃₄ C–C High Solvents, organic synthesis 544-76-3

Key Findings:

Bond Stability :

  • This compound’s Si–Si bonds are weaker and more reactive than the Si–O bonds in siloxanes (e.g., hexamethylcyclotrisiloxane) or the C–C bonds in hexadecane. This makes it susceptible to oxidation and hydrolysis, requiring inert storage conditions .
  • Silazanes like hexamethyldisilazane exhibit intermediate stability due to Si–N bonds, which are less reactive than Si–Si but more reactive than Si–O .

Thermal Behavior :

  • Polysilanes decompose at lower temperatures (~300°C) compared to siloxanes (>400°C) and hydrocarbons (>350°C). This property is exploited in pyrolysis to produce high-purity silicon carbide ceramics .

Electronic Properties :

  • This compound’s σ-conjugation enables UV absorption and photoconductivity, unlike siloxanes or alkanes. These traits are pivotal in optoelectronic devices .

Applications: Siloxanes: Dominant in industrial applications (e.g., lubricants) due to inertness and thermal stability . Silazanes: Used as coupling agents and in ceramic precursors . Alkanes: Primarily solvents or fuels due to nonpolarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.